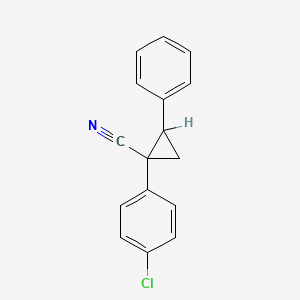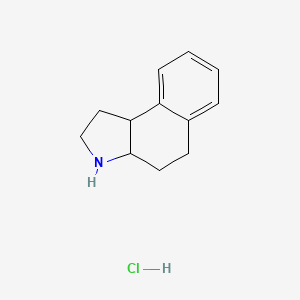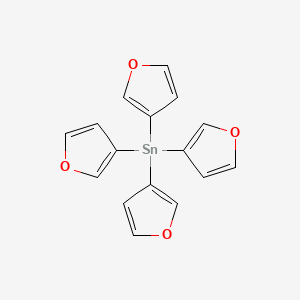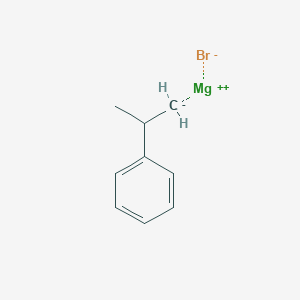
magnesium;propan-2-ylbenzene;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;propan-2-ylbenzene;bromide, also known as phenylmagnesium bromide, is a Grignard reagent. Grignard reagents are organomagnesium compounds that are widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly valuable due to its reactivity and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenylmagnesium bromide is typically prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
C6H5Br+Mg→C6H5MgBr
Industrial Production Methods
In industrial settings, the preparation of phenylmagnesium bromide follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and atmosphere to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form benzoic acid when reacted with carbon dioxide.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in anhydrous ether to form secondary and tertiary alcohols.
Carbon Dioxide: Reacts with dry ice to form benzoic acid.
Halides: Reacts with alkyl halides to form new carbon-carbon bonds.
Major Products
Alcohols: From reactions with aldehydes and ketones.
Benzoic Acid: From reaction with carbon dioxide.
New Carbon-Carbon Bonds: From reactions with alkyl halides.
Wissenschaftliche Forschungsanwendungen
Phenylmagnesium bromide is extensively used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of phenylmagnesium bromide involves the nucleophilic addition of the phenyl group to electrophilic centers. The magnesium atom in the compound acts as a Lewis acid, enhancing the nucleophilicity of the phenyl group. This allows the phenyl group to attack carbonyl compounds, forming new carbon-carbon bonds. The reaction proceeds through the formation of a tetrahedral intermediate, which is then protonated to yield the final product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmagnesium Chloride: Similar reactivity but uses chlorine instead of bromine.
Methylmagnesium Bromide: Contains a methyl group instead of a phenyl group.
Ethylmagnesium Bromide: Contains an ethyl group instead of a phenyl group.
Uniqueness
Phenylmagnesium bromide is unique due to the presence of the phenyl group, which provides distinct reactivity and selectivity in organic synthesis. The phenyl group can participate in aromatic substitution reactions, making it more versatile compared to alkyl Grignard reagents.
Eigenschaften
IUPAC Name |
magnesium;propan-2-ylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Mg/c1-8(2)9-6-4-3-5-7-9;;/h3-8H,1H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBKJTXVLMKMGJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([CH2-])C1=CC=CC=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
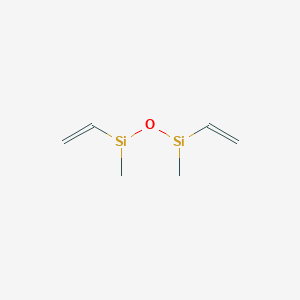
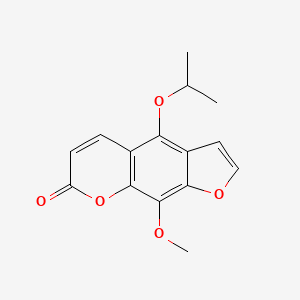
![(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14676940.png)
![4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione](/img/structure/B14676948.png)
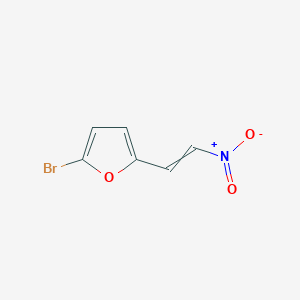
![3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14676956.png)
![1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14676960.png)



